

Spectroscopic analysis of "Methyl 2-amino-3-phenylpropanoate" for structure confirmation

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Compound of Interest

Compound Name:	Methyl 2-amino-3-phenylpropanoate
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Spectroscopic Scrutiny: Confirming the Structure of Methyl 2-amino-3-phenylpropanoate

A Comparative Guide to the Spectroscopic Analysis of Amino Acid Esters for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and organic synthesis, unequivocal structure confirmation is paramount. This guide provides a comparative spectroscopic analysis of **Methyl 2-amino-3-phenylpropanoate** against two structurally related alternatives: Ethyl 2-amino-3-phenylpropanoate and Methyl 2-amino-3-(4-hydroxyphenyl)propanoate. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for the structural elucidation of these critical building blocks.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Methyl 2-amino-3-phenylpropanoate** and its analogues. This quantitative comparison highlights the subtle yet significant differences in their spectral fingerprints, allowing for unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz)	Assignment
Methyl 2-amino-3-phenylpropanoate	7.35-7.20 (m, 5H), 3.71 (s, 3H), 3.70 (dd, 1H, J=7.8, 5.4 Hz), 3.10 (dd, 1H, J=13.8, 5.4 Hz), 2.95 (dd, 1H, J=13.8, 7.8 Hz), 1.58 (br s, 2H)	Ar-H, -OCH ₃ , α -H, β -H, β' -H, -NH ₂
Ethyl 2-amino-3-phenylpropanoate	7.32-7.18 (m, 5H), 4.15 (q, 2H, J=7.1 Hz), 3.68 (t, 1H, J=6.4 Hz), 3.05 (dd, 1H, J=13.7, 6.4 Hz), 2.89 (dd, 1H, J=13.7, 6.4 Hz), 1.60 (s, 2H), 1.23 (t, 3H, J=7.1 Hz)	Ar-H, -OCH ₂ CH ₃ , α -H, β -H, β' -H, -NH ₂ , -OCH ₂ CH ₃
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate	7.00 (d, 2H, J=8.4 Hz), 6.70 (d, 2H, J=8.4 Hz), 3.68 (s, 3H), 3.61 (t, 1H, J=6.0 Hz), 2.95 (dd, 1H, J=13.8, 6.0 Hz), 2.83 (dd, 1H, J=13.8, 6.0 Hz), 1.55 (s, 2H)	Ar-H, Ar-H, -OCH ₃ , α -H, β -H, β' -H, -NH ₂

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Methyl 2-amino-3-phenylpropanoate	175.5, 137.9, 129.3 (2C), 128.5 (2C), 126.8, 56.4, 52.1, 40.8	C=O, Ar-C (quat.), Ar-CH, Ar-CH, Ar-CH, α -C, -OCH ₃ , β -C
Ethyl 2-amino-3-phenylpropanoate	175.0, 138.1, 129.3 (2C), 128.4 (2C), 126.7, 61.1, 56.5, 40.9, 14.2	C=O, Ar-C (quat.), Ar-CH, Ar-CH, Ar-CH, -OCH ₂ CH ₃ , α -C, β -C, -OCH ₂ CH ₃
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate	175.8, 155.2, 130.3 (2C), 129.8, 115.4 (2C), 56.7, 52.1, 39.8	C=O, Ar-C-OH, Ar-CH, Ar-C (quat.), Ar-CH, α -C, -OCH ₃ , β -C

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)	Assignment
Methyl 2-amino-3-phenylpropanoate	3380, 3300 (N-H stretch), 1735 (C=O stretch), 1215 (C-O stretch)	Amine, Ester carbonyl, Ester C-O
Ethyl 2-amino-3-phenylpropanoate	3385, 3310 (N-H stretch), 1730 (C=O stretch), 1210 (C-O stretch)	Amine, Ester carbonyl, Ester C-O
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate	3600-3200 (broad, O-H stretch), 3370, 3290 (N-H stretch), 1738 (C=O stretch), 1220 (C-O stretch)	Phenolic OH, Amine, Ester carbonyl, Ester C-O

Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Interpretation
Methyl 2-amino-3-phenylpropanoate	179	120 ([M-COOCH ₃] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylium ion)
Ethyl 2-amino-3-phenylpropanoate	193	120 ([M-COOCH ₂ CH ₃] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylium ion)
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate	195	136 ([M-COOCH ₃] ⁺), 107 ([HOC ₆ H ₄ CH ₂] ⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, data was acquired

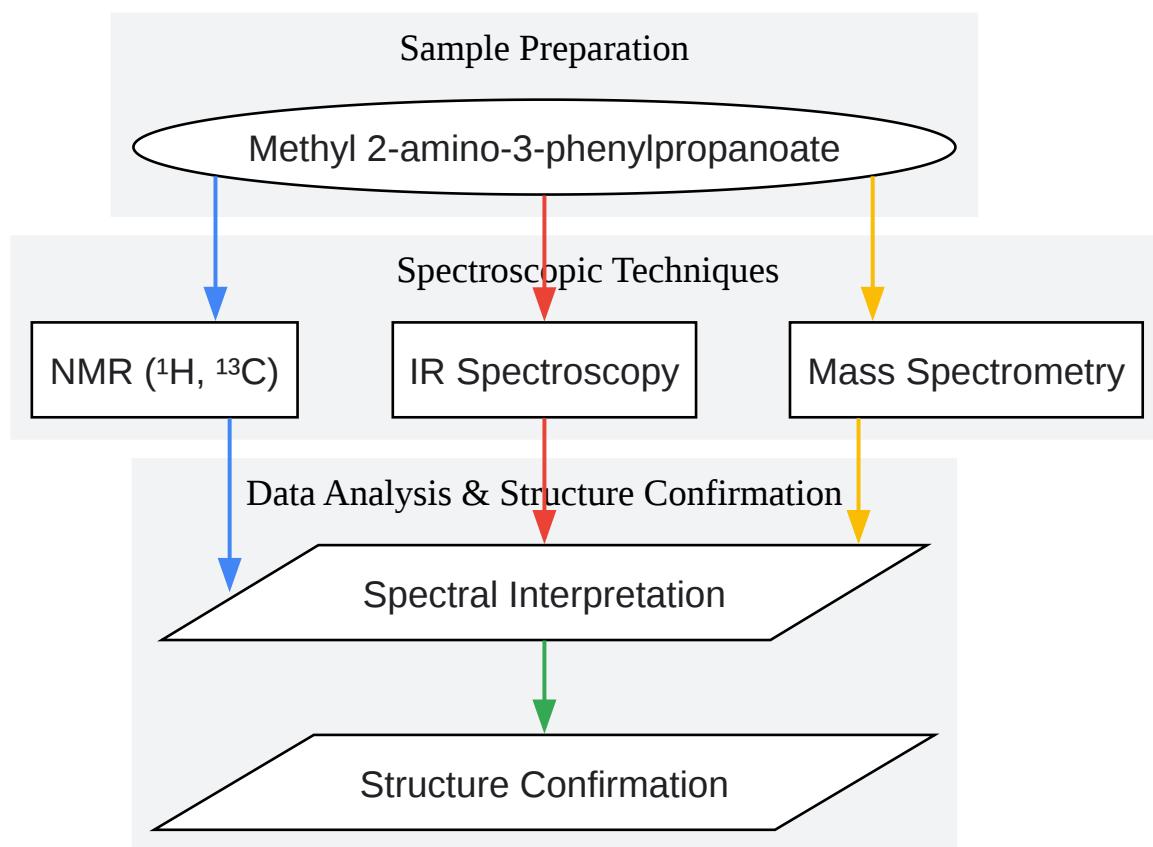
with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. For ^{13}C NMR, a proton-decoupled spectrum was obtained with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} over 32 scans.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer with an EI source. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-500.

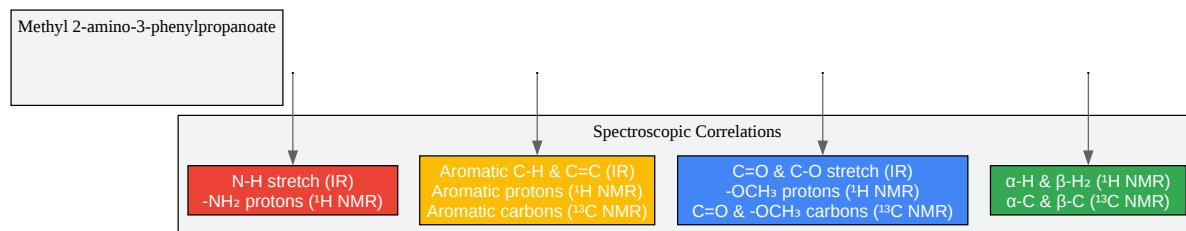
Visualization of Analytical Workflow and Molecular Structure

To further clarify the process of structure confirmation, the following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the key structural features of **Methyl 2-amino-3-phenylpropanoate** that are identified by each technique.



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Caption: Workflow for Spectroscopic Structure Confirmation.



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Caption: Key Structural Features and Their Spectroscopic Signatures.

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